

3-Bromo-2-(methylsulfonyl)pyridine chemical properties

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Compound of Interest

Compound Name: 3-Bromo-2-(methylsulfonyl)pyridine

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An In-Depth Technical Guide to **3-Bromo-2-(methylsulfonyl)pyridine**

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Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic design of molecular building blocks is paramount. Among these, heterocyclic compounds—particularly pyridine derivatives—form the backbone of a vast number of approved pharmaceuticals and agrochemicals.[1][2][3] **3-Bromo-2-(methylsulfonyl)pyridine** emerges as a highly functionalized and versatile scaffold, offering researchers a unique combination of reactive sites and electronic properties. Its structure, featuring a pyridine core, a strategically placed bromine atom, and a potent electron-withdrawing methylsulfonyl group, makes it an invaluable intermediate for constructing complex molecular architectures.

This guide provides an in-depth analysis of the core chemical properties, reactivity, synthesis, and applications of **3-Bromo-2-(methylsulfonyl)pyridine** (CAS No: 1209459-95-9).[4] The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Core Physicochemical and Structural Characteristics

The utility of any chemical scaffold begins with a fundamental understanding of its physical and structural properties. These data points are critical for reaction design, purification, and analytical characterization.

Property	Value	Source
IUPAC Name	3-bromo-2-(methylsulfonyl)pyridine	PubChem
Synonyms	3-bromo-2-methylsulfonylpyridine	PubChemLite[5]
CAS Number	1209459-95-9	ChemicalBook[4]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	PubChemLite[5]
Molecular Weight	236.09 g/mol	PubChem[6]
Monoisotopic Mass	234.93027 Da	PubChemLite[5]
InChI	InChI=1S/C6H6BrNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3	PubChemLite[5]
InChIKey	BFARUAGWJVGGMV-UHFFFAOYSA-N	PubChemLite[5]
SMILES	CS(=O)(=O)C1=C(C=CC=N1)Br	PubChemLite[5]
Predicted XLogP3	1.1	PubChemLite[5]
Topological Polar Surface Area	55.4 Å ²	PubChem[6]

Spectral Data for Structural Elucidation

Structural confirmation of **3-Bromo-2-(methylsulfonyl)pyridine** relies on standard analytical techniques. While raw spectral data is typically provided by suppliers upon request, the expected characteristics are as follows:

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in

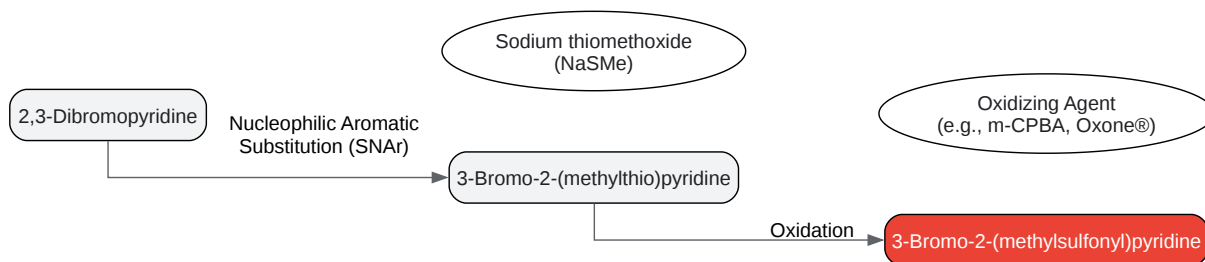
addition to a singlet in the aliphatic region for the methyl group of the sulfone.[7]

- ^{13}C NMR: The carbon NMR spectrum will display six unique signals: five for the sp^2 hybridized carbons of the pyridine ring and one for the methyl carbon.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio). Predicted mass-to-charge ratios for various adducts are available in public databases.[5]

Synthesis: A Strategic Approach

The synthesis of **3-Bromo-2-(methylsulfonyl)pyridine** typically involves the introduction of the methylsulfonyl group onto a pre-existing bromopyridine core. A common and effective strategy is the oxidation of the corresponding methylthio (sulfide) precursor. This two-step approach allows for precise control over the final structure.

Generalized Synthesis Workflow



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Caption: Generalized synthetic route to **3-Bromo-2-(methylsulfonyl)pyridine**.

Protocol 1: Synthesis via Oxidation of 3-Bromo-2-(methylthio)pyridine

Causality: This protocol is based on the principle that sulfides are readily oxidized to sulfones using common oxidizing agents. The choice of a two-step oxidation (e.g., with m-CPBA) allows for the isolation of the intermediate sulfoxide if desired, but a more forceful oxidation can directly yield the sulfone.

Materials:

- 3-Bromo-2-(methylthio)pyridine
- meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
- Dichloromethane (DCM) or similar chlorinated solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

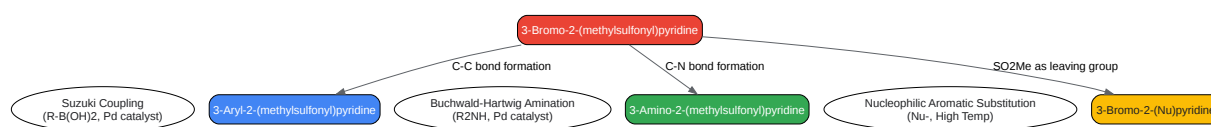
- **Dissolution:** Dissolve 3-Bromo-2-(methylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
- **Oxidant Addition:** Add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess ensures complete conversion to the sulfone.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching:** Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
- **Washing & Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Bromo-2-(methylsulfonyl)pyridine** stems from the distinct reactivity of its functional groups. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. The bromine atom at the C3 position serves as a versatile handle for cross-coupling reactions.

Key Reaction Pathways



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Caption: Major reaction pathways for **3-Bromo-2-(methylsulfonyl)pyridine**.

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond at the 3-position is the primary site for reactivity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[8]
 - **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters introduces aryl or heteroaryl substituents.
 - **Buchwald-Hartwig Amination:** Reaction with amines provides access to 3-aminopyridine derivatives.
 - **Sonogashira Coupling:** Reaction with terminal alkynes yields 3-alkynylpyridines.
- **Nucleophilic Aromatic Substitution (S_NAr):** The methylsulfonyl group is one of the most powerful activating groups for S_NAr reactions and can function as an excellent leaving group, often superior to halogens. While the bromine atom is the more common handle for cross-coupling, under forcing conditions (high temperature, strong nucleophile), the methylsulfonyl group at the C2 position can be displaced by nucleophiles. This provides an alternative pathway for functionalization at the C2 position.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] **3-Bromo-2-(methylsulfonyl)pyridine** serves as a high-value intermediate for accessing novel pyridine-based compounds.

- **Enzyme Inhibitor Synthesis:** The methylsulfonyl group is an effective hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in an enzyme's active site.[8] This property is exploited in the design of various inhibitors, particularly kinase inhibitors, which are crucial in oncology research.[9]
- **Scaffold for SAR Studies:** The bromine atom provides a reliable chemical handle for systematically introducing a wide array of functional groups.[9] This allows for comprehensive Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

- Bioisosteric Replacement: The methylsulfonylpyridine core can be used as a bioisostere for other aromatic systems, helping to modulate properties like solubility, metabolic stability, and target engagement.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Bromo-2-(methylsulfonyl)pyridine** is essential. The following information is synthesized from available Safety Data Sheets (SDS). Note that this is a summary and the full SDS from the supplier should always be consulted prior to use.

GHS Hazard Classification:

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][10]
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6][10]
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[6][10]
- Acute Toxicity, Oral: May be harmful if swallowed.[6]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
- Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
- General Hygiene: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Keep away from strong oxidizing agents and strong acids.[11][13]

Conclusion

3-Bromo-2-(methylsulfonyl)pyridine is a cornerstone reagent for the synthesis of complex, functionalized pyridine derivatives. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C3-bromo position, makes it a predictable and powerful tool for molecular construction. The presence of the methylsulfonyl group not only modulates the electronic character of the ring but also serves as a key pharmacophoric feature for enhancing interactions with biological targets. For the research scientist, a thorough understanding of its properties, synthesis, and reactivity unlocks a direct and efficient path to novel chemical entities with significant potential in pharmaceutical and materials science discovery.

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